molecular formula C19H22N2O4 B2667784 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 1706300-53-9

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide

Cat. No.: B2667784
CAS No.: 1706300-53-9
M. Wt: 342.395
InChI Key: UWTFMFAITAYNSI-UHFFFAOYSA-N
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Description

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide is a synthetic organic compound that features a piperidine ring, a pyranone moiety, and a carboxamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide typically involves the following steps:

    Formation of the pyranone moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the piperidine ring: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative (such as an acid chloride or ester).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the pyranone moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the pyranone and carboxamide moieties.

    Substitution: The aromatic ring in the p-tolyl group may undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while reduction of the carbonyl groups could produce alcohols.

Scientific Research Applications

4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(phenyl)piperidine-1-carboxamide: Similar structure but with a phenyl group instead of a p-tolyl group.

    4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

The uniqueness of 4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(p-tolyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(2-methyl-6-oxopyran-4-yl)oxy-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-13-3-5-15(6-4-13)20-19(23)21-9-7-16(8-10-21)25-17-11-14(2)24-18(22)12-17/h3-6,11-12,16H,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWTFMFAITAYNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2CCC(CC2)OC3=CC(=O)OC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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